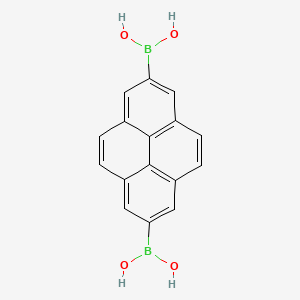

Pyrene-2,7-diyldiboronic acid

Description

Significance of Arylboronic Acids in Reticular Chemistry and Organic Synthesis

Arylboronic acids are a class of organic compounds containing a boron atom bonded to an aryl group and two hydroxyl groups. Their importance in science, particularly in organic synthesis, was highlighted by the Nobel Prize awarded for the development of cross-coupling reactions. musechem.com These reactions, such as the Suzuki-Miyaura coupling, are fundamental for creating carbon-carbon bonds, a crucial step in synthesizing many complex organic molecules, including pharmaceuticals and advanced materials. lookchem.com

In the realm of reticular chemistry—the science of linking molecular building blocks into crystalline extended structures like Covalent Organic Frameworks (COFs)—arylboronic acids are particularly valuable. acs.org They can undergo reversible condensation reactions to form stable boroxine (B1236090) or boronate ester linkages. musechem.com This reversibility is key for the self-assembly of highly ordered, porous structures, which have applications in gas storage, separation, and catalysis. musechem.comrsc.org The directional nature of the bonds formed by arylboronic acids allows for the precise design and construction of these intricate molecular architectures. musechem.com

The Pyrene (B120774) Moiety as a Functional Chromophore and Building Block in Molecular Design

The pyrene unit is a polycyclic aromatic hydrocarbon well-known for its distinctive photophysical properties. uky.edu It is a prominent chromophore, meaning it is a part of a molecule responsible for its color and fluorescence. Pyrene is particularly noted for its blue-light emission, high fluorescence quantum yields, and the ability to form excimers—excited-state dimers that emit light at a different wavelength than the single molecule. researchgate.netdeepdyve.com This excimer formation is sensitive to the distance between pyrene units, making it a useful probe for studying molecular proximity and conformation. uky.edu

Beyond its fluorescent properties, pyrene's large, flat, and electron-rich structure makes it an excellent building block for organic electronic materials. uky.eduresearchgate.net Its good chemical stability and high charge carrier mobility are advantageous for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). uky.eduresearchgate.net By strategically modifying the substitution pattern on the pyrene core, researchers can fine-tune the electronic and optical properties of the resulting materials. researchgate.netmdpi.com

Overview of Pyrene-2,7-diyldiboronic Acid's Role as a Versatile Precursor in Contemporary Research

Pyrene-2,7-diyldiboronic acid combines the advantageous features of both arylboronic acids and the pyrene chromophore. The two boronic acid groups at the 2 and 7 positions of the pyrene core provide reactive sites for forming extended, well-defined structures. This specific substitution pattern influences the geometry and electronic properties of the resulting materials. mdpi.com

A primary application of this compound is in the synthesis of Covalent Organic Frameworks (COFs). For instance, it can be reacted with other organic linkers, such as 2,3,6,7,10,11-hexahydroxytriphenylene (B153668) (HHTP), to create two-dimensional crystalline polymers. sci-hub.se These pyrene-based COFs exhibit semiconducting properties, making them promising for applications in electronics and optoelectronics. sci-hub.se The ordered stacking of the pyrene units within the COF structure provides pathways for charge transport. sci-hub.se

Furthermore, the inherent fluorescence of the pyrene core is often retained in the materials derived from pyrene-2,7-diyldiboronic acid. This allows for the development of fluorescent sensors and probes. The porous nature of COFs, combined with the photophysical properties of pyrene, can be exploited for detecting specific analytes that interact with the framework.

Recent research has also explored the use of pyrene-2,7-diyldiboronic acid in the formation of moiré superlattices in two-dimensional COFs. nih.gov By controlling the stacking of bilayer COFs made from this precursor, it is possible to create unique electronic and structural properties, opening new avenues for designing advanced materials for nanotechnology and optoelectronics. nih.gov

Properties of Pyrene-2,7-diyldiboronic acid:

| Property | Value |

| CAS Number | 1099731-44-8 |

| Molecular Formula | C₁₆H₁₂B₂O₄ |

| Molecular Weight | 289.89 g/mol |

This data is compiled from publicly available chemical databases. chemicalbook.comchemsrc.com

Properties

Molecular Formula |

C16H12B2O4 |

|---|---|

Molecular Weight |

289.9 g/mol |

IUPAC Name |

(7-boronopyren-2-yl)boronic acid |

InChI |

InChI=1S/C16H12B2O4/c19-17(20)13-5-9-1-2-10-6-14(18(21)22)8-12-4-3-11(7-13)15(9)16(10)12/h1-8,19-22H |

InChI Key |

FPRSWDUBZQTQGO-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC2=C3C(=C1)C=CC4=CC(=CC(=C43)C=C2)B(O)O)(O)O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Functionalization of Pyrene 2,7 Diyldiboronic Acid

Established Synthetic Routes for Pyrene-2,7-diyldiboronic Acid

The synthesis of Pyrene-2,7-diyldiboronic acid has been achieved through several key methodologies, primarily involving the functionalization of the pyrene (B120774) core. These methods have been refined to improve selectivity and yield, making the compound more accessible for research and application.

A significant advancement in the synthesis of pyrene-2,7-diyldiboronic acid precursors is the direct C–H borylation of pyrene. nih.govmdpi.com This method avoids the often multi-step processes of pre-halogenating the pyrene core. A highly effective and regioselective route involves an iridium-catalyzed reaction. nih.govresearchgate.net The catalyst, often prepared in situ from [{Ir(μ-OMe)cod}₂] (cod = 1,5-cyclooctadiene) and a ligand such as 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy), directs the borylation to the 2 and 7 positions of the pyrene. nih.govmdpi.com This reaction utilizes bis(pinacolato)diboron (B136004) (B₂pin₂) as the boron source and produces 2,7-bis(Bpin)pyrene (pyrene-2,7-bis(boronate) ester) in good yields. nih.govuky.edu This direct approach is advantageous as it functionalizes positions that are otherwise difficult to derivatize. rsc.org

This iridium-catalyzed borylation has been shown to be a selective route to the 2,7-substitution pattern, which is otherwise challenging to obtain. researchgate.net The resulting pyrene-2,7-bis(boronate)ester is a versatile intermediate that can be used directly in cross-coupling reactions or hydrolyzed to the target diboronic acid. uky.edu

| Direct Borylation of Pyrene | |

| Catalyst System | [{Ir(μ-OMe)cod}₂] / 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) |

| Primary Product | 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene |

| Key Advantage | Regiospecific C-H activation avoids pre-functionalization of pyrene. nih.govmdpi.com |

The final step to obtain Pyrene-2,7-diyldiboronic acid is the hydrolysis of its pinacol (B44631) ester precursor, 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene. nih.govuni-bonn.de Pinacol esters are known to be susceptible to hydrolysis, which can be performed under various conditions. researchgate.netresearchgate.net This conversion is typically achieved through acidic workup. uky.edu While specific conditions for the hydrolysis of the pyrene-based ester are noted as a simple derivatization strategy, general methods for deprotection of boronate esters involve treatment with reagents like sodium periodate (B1199274) (NaIO₄) and an acid such as HCl, or by using silica (B1680970) in methanol. rsc.orgmdpi.com The stability of the boronic ester and the potential for protodeboronation are important considerations during this step. researchgate.net

Isomeric Considerations and Positional Selectivity in Pyrene Functionalization

The pyrene molecule has distinct reactive sites, and controlling the position of functional groups is a central challenge in its chemistry. mdpi.comchinesechemsoc.org The electronic properties of the pyrene core dictate that electrophilic aromatic substitution preferentially occurs at the 1, 3, 6, and 8 positions (the non-K region), which are the most electron-rich. rsc.orgmdpi.com The 2 and 7 positions are less activated towards electrophiles, making their selective functionalization more complex. rsc.org

The synthesis and reactivity of Pyrene-1,6-diyldiboronic acid differ significantly from its 2,7-isomer due to the inherent reactivity of the pyrene nucleus.

Synthesis : The synthesis of 1,6-disubstituted pyrenes typically starts with the bromination of pyrene. mdpi.comchemicalbook.com This reaction can yield a mixture of isomers, including 1,6- and 1,8-dibromopyrene. mdpi.comchemicalbook.com Obtaining the 1,6-dibromopyrene (B158639) precursor often requires careful control of reaction conditions and separation from other isomers. chemicalbook.com This dibrominated intermediate can then be converted to the corresponding diboronic acid. chemicalbook.com In contrast, the 2,7-isomer is now efficiently accessed via direct C-H borylation, which selectively targets the less electronically favored positions. nih.gov

Reactivity : The positions of the boronic acid groups have a profound impact on the geometry and electronic properties of resulting molecules and polymers. The 1,6- and 1,8-isomers have different angles between the substituent and the pyrene core. nih.gov This geometric difference influences the degree of π-electronic communication in derived materials. nih.gov Functionalization at the 2,7-positions creates a linear extension of the pyrene core, which can be advantageous for applications in organic electronics where charge transport is critical. uky.edunih.gov

| Isomer Comparison | Pyrene-2,7-diyldiboronic Acid | Pyrene-1,6-diyldiboronic Acid |

| Preferred Synthesis | Direct Ir-catalyzed C-H borylation of pyrene. nih.govrsc.org | Bromination of pyrene followed by conversion. mdpi.comchemicalbook.com |

| Positional Selectivity | Targets less reactive 2,7-positions via catalytic control. rsc.org | Relies on inherent electrophilic substitution patterns at the more reactive 1,3,6,8-positions. rsc.org |

| Molecular Geometry | Linear extension of the pyrene core. nih.gov | Angled substitution pattern. nih.gov |

Chemical Modifications and Derivatization Strategies for Tailored Applications

Pyrene-2,7-diyldiboronic acid and its pinacol ester are versatile building blocks for creating complex π-conjugated systems. nih.gov The boronic acid functionalities are primarily used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. nih.govbeilstein-journals.org This reaction allows for the formation of C-C bonds with a wide variety of aryl and heteroaryl halides. nih.govuni-bonn.de

By coupling the pyrene-2,7-diyldiboronic acid with different partners, researchers can synthesize a vast library of derivatives with tailored properties. nih.gov For instance, attaching electron-donating or electron-accepting groups can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov This tuning is critical for applications such as:

Organic Light-Emitting Diodes (OLEDs) : Creating materials with specific emission colors (from blue to green) and high quantum yields. nih.gov

Organic Electronics : Developing p-type semiconductors for use in organic field-effect transistors (OFETs). nih.gov

Sensors : Designing fluorescent probes that respond to specific analytes.

The sequential borylation and substitution chemistry allows for the synthesis of 2,7-disubstituted pyrenes with two different functional groups, further expanding the molecular design possibilities. nih.govacs.org This step-wise functionalization provides a general and selective method to create complex donor-acceptor pyrene derivatives. nih.govresearchgate.net

Covalent Organic Frameworks Cofs Derived from Pyrene 2,7 Diyldiboronic Acid

Architectural Design Principles of Pyrene-2,7-diyldiboronic Acid-Based COFs

The design of COFs is a deliberate process where the geometry of molecular building blocks dictates the topology and properties of the resulting extended crystalline structure. acs.org For COFs derived from Pyrene-2,7-diyldiboronic acid, the architectural principles revolve around controlling the network connectivity in two dimensions and the stacking arrangement of these layers in the third dimension.

The concept of topology is central to the design of COFs, allowing for the prediction and creation of materials with targeted pore sizes, shapes, and functionalities. acs.orgresearchgate.net By using building blocks with specific symmetries and linking points, such as the linear or bent geometry of Pyrene-2,7-diyldiboronic acid, specific network topologies can be achieved. This "topology-guided design" is crucial for tailoring the physical and chemical properties of the 2D COF. acs.org

When Pyrene-2,7-diyldiboronic acid is combined with complementary multitopic linkers, such as the trigonal 2,3,6,7,10,11-hexahydroxytriphenylene (B153668) (HHTP), a polycondensation reaction occurs. This reaction forms boronate ester linkages, resulting in a 2D polymeric sheet with a well-defined, porous network. nih.gov The connectivity of these building blocks defines the arrangement of pores and channels, which in turn significantly influences physical properties like specific surface area, pore volume, and pore size. acs.org The resulting frameworks often exhibit a honeycomb-like hexagonal lattice structure, a common outcome for the combination of C2 and C3 symmetric monomers. nih.gov The inherent π-conjugation of the pyrene (B120774) units can be extended throughout the 2D sheet, facilitating charge delocalization and transport, which is advantageous for optoelectronic applications. rsc.org

The choice of building blocks not only determines the topology but also affects the chemical stability and reactivity of the framework. acs.org While boronate ester-linked COFs can be synthesized with high crystallinity, they may exhibit lower chemical stability compared to frameworks with other linkages like imines. rsc.org

The performance of 2D COFs is heavily influenced by the way the individual layers stack upon one another. The large planar surface of the pyrene units promotes strong intermolecular π–π interactions, which are a driving force in the stacking process. rsc.orgrsc.org

A common and often energetically favorable arrangement is the eclipsed AA-stacking model , where successive layers are positioned directly on top of each other without any lateral offset. nih.govacs.org This alignment creates ordered columnar pores that run through the material. Powder X-ray diffraction (PXRD) patterns of pyrene-based COFs are often compared with simulated patterns of the AA-stacked model to confirm their structure. nih.govacs.org For instance, a COF synthesized from pyrene-4,5,9,10-tetraone was found to be consistent with an eclipsed AA-stacked model with hexagonal P6/m symmetry. nih.govacs.org

However, alternative stacking geometries are also observed. Computational and experimental studies have revealed that layers can be horizontally offset, leading to slipped or serrated stacking arrangements. nih.govuni-muenchen.denih.govnorthwestern.edu Calculations have suggested that for some 2D COFs, a horizontally offset arrangement where layers are shifted by 1.7-1.8 Å is more stable than a perfect AA stacking. nih.govnorthwestern.edu Similarly, a "slipped-stacked" or shifted AA' arrangement has been proposed for certain azine-linked pyrene-based COFs, which can influence interlayer interactions and electronic properties. uni-muenchen.deresearchgate.net These deviations from perfect eclipsed stacking can affect the material's pore structure and surface area. nih.gov

Below is a table summarizing the structural characteristics of a representative pyrene-based COF.

| Property | Value/Description | Reference |

| COF Name | PT-COF | nih.gov |

| Building Blocks | Pyrene-4,5,9,10-tetraone, 1,3,5,7-Tetraaminocycloalkane | nih.gov |

| Stacking Model | Eclipsed AA Stacking | nih.govacs.org |

| Symmetry | Hexagonal P6/m | nih.govacs.org |

| BET Surface Area | 432 m²/g | nih.gov |

| Pore Size | ~1.8 nm | nih.gov |

Controlled Synthesis and Crystallinity Enhancement of Pyrene-2,7-diyldiboronic Acid-COFs

The synthesis of highly crystalline COFs is essential for realizing their full potential, as long-range order is critical for properties like charge transport and accessible porosity. rhhz.net Various strategies have been developed to control the polymerization process and enhance the structural order of COFs derived from Pyrene-2,7-diyldiboronic acid and related precursors.

Solvothermal synthesis is a widely employed method for producing crystalline COFs. rsc.orgresearchgate.net This technique involves heating the monomer precursors, such as Pyrene-2,7-diyldiboronic acid and a complementary polyol, in a sealed vessel containing a suitable solvent or mixture of solvents at elevated temperatures. The increased temperature and pressure facilitate the reversible polycondensation reaction, which allows for "error-checking" and self-healing during the growth process, ultimately leading to a more ordered, crystalline framework. rhhz.net

The first pyrene-based COF containing a boroxine (B1236090) linkage was synthesized using this approach. rsc.org For example, pyrene-based COFs have been successfully synthesized through Schiff-base polycondensation between a pyrene-based tetraaldehyde and various diamine linkers under solvothermal conditions. acs.org The choice of solvent is critical; often a mixture of solvents is used to fine-tune the solubility of the monomers and control the nucleation and growth of the COF crystals. rhhz.net

To create large-scale, highly ordered 2D polymers suitable for applications in electronics and nanodevices, on-surface synthesis has emerged as a powerful bottom-up fabrication technique. nih.govscispace.com This method allows for the direct formation of single- or few-layer COF sheets on a solid substrate, often with submolecular resolution characterization. nih.gov

Specifically, the polymerization of Pyrene-2,7-diyldiboronic acid has been demonstrated at a liquid-solid interface, such as on the surface of highly oriented pyrolytic graphite (B72142) (HOPG). researchgate.net In this process, the monomers first self-assemble on the surface into an ordered monolayer structure. Subsequent polymerization, often induced thermally, connects the monomers covalently while preserving the long-range order of the initial self-assembled template. nih.govresearchgate.net Initially, an amorphous layer may form, which then nucleates into crystalline domains. researchgate.net This approach offers precise control over the 2D structure but can be challenged by the formation of defects due to the irreversible nature of some coupling reactions. scispace.com

The final properties of a COF, including its particle shape (morphology), surface area, and pore size distribution (porosity), are highly dependent on the specific reaction conditions employed during its synthesis. rhhz.net

Key factors that influence COF formation include:

Solvent System: The choice of solvent or a mixture of solvents can tune monomer solubility, affecting the rates of nucleation and crystal growth, and thereby influencing crystallinity and morphology. rhhz.net

Monomer Concentration: The concentration of the building blocks is directly related to the reaction equilibrium, impacting the balance between covalent bond formation and breakage, which is crucial for the crystallization process. rhhz.net

Temperature and Reaction Time: These parameters control the kinetics of the polycondensation reaction, with optimal conditions needed to achieve high crystallinity.

Additives and Modulators: The introduction of catalysts (e.g., acetic acid for imine-linked COFs) or modulators can influence reaction rates and help improve the quality of the resulting crystals. uni-muenchen.de

For example, in the synthesis of pyrene-fused azaacene COFs, the choice of diamine linker led to substantially different morphologies; linkers like o-phenylenediamine (B120857) resulted in a wire-like morphology, whereas a chiral diphenylethylenediamine linker produced sphere-like particles composed of smaller crystallites. nih.gov Furthermore, the introduction of macropores in addition to the intrinsic micropores of a COF can create a hierarchical porous structure, which can enhance performance in applications like catalysis by facilitating mass transport. researchgate.net

The following table details how different synthetic components can affect the final morphology of pyrene-based COFs.

| COF Name | Key Variable Component | Resulting Morphology | Reference |

| Aza-Ph-COF | o-phenylenediamine | Wire-like | nih.gov |

| Aza-Naph-COF | 2,3-diaminonaphthalene | Wire-like | nih.gov |

| Aza-2Ph-COF | (1R,2R)-(+)-1,2-diphenylethylenediamine | Sphere-like | nih.gov |

Boroxine and Boronate-Ester Linkage Chemistries in Pyrene-2,7-diyldiboronic Acid-COFs

The construction of Covalent Organic Frameworks (COFs) from Pyrene-2,7-diyldiboronic acid relies on the formation of robust covalent bonds, primarily through two key linkage chemistries: boroxine and boronate-ester linkages. rsc.orgresearchgate.net These reversible condensation reactions are fundamental to the synthesis of crystalline and porous frameworks. chemscene.com

Boroxine Linkages: This chemistry involves the self-condensation of boronic acid monomers. researchgate.net In this process, three boronic acid groups dehydrate to form a stable, six-membered boroxine ring (-B-O-)₃. This self-condensation was utilized in the synthesis of the very first pyrene-based COF (PyCOF), as reported by the Yaghi group. rsc.org This strategy typically results in two-dimensional layered structures, where the pyrene units are locked into a porous, crystalline network. researchgate.net

Boronate-Ester Linkages: Alternatively, COFs can be formed through the co-condensation of boronic acids with polyol linkers, such as those containing catechol or other diol functionalities. researchgate.net This reaction creates five-membered boronate ester rings (-B(OR)₂-), which link the pyrene building blocks with the corresponding polyol monomers. researchgate.netresearchgate.net This approach offers greater modularity, allowing for the combination of different building blocks to tune the framework's properties, such as pore size and functionality. rsc.org For instance, pyrene dione (B5365651) diboronic acid has been combined with 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP) to create pyrene-fused azaacene boronate ester COFs. nih.gov

Advanced Characterization Techniques for Pyrene-2,7-diyldiboronic Acid-COFs

The structural and morphological properties of COFs derived from Pyrene-2,7-diyldiboronic acid are elucidated through a suite of advanced characterization techniques.

High-Resolution Scanning Tunneling Microscopy (STM) for Surface Structures

High-Resolution Scanning Tunneling Microscopy (STM) is a powerful tool for visualizing the surface topology and electronic structure of COFs at the atomic or molecular level. nih.govnih.gov It is particularly effective for analyzing 2D COFs synthesized as thin films on conductive substrates like graphite. researchgate.net STM can confirm the formation of well-ordered honeycomb networks and provide insights into the packing arrangement of the pyrene units on the surface. researchgate.net The technique allows for the direct observation of the COF's porous structure and can reveal defects or irregularities in the framework. nih.govresearchgate.net The interpretation of complex STM images can be aided by theoretical simulations and machine learning tools to predict the atomic structure directly from the imaging data. nih.govnih.gov

Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM)

Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) are employed to investigate the morphology and nanoscale features of Pyrene-2,7-diyldiboronic acid-based COFs. nih.govnih.gov High-Resolution TEM (HR-TEM) can reveal the crystalline nature of the COFs by showing lattice fringes corresponding to the ordered porous structure. researchgate.net These techniques can visualize the shape and size of COF crystallites, which often present as nanostructured materials, including sponge-like agglomerates of nanocrystallites. nih.gov AFM, complementary to TEM and STM, maps the surface topography and can provide information on the thickness and uniformity of COF films. nih.gov

X-ray Diffraction (XRD) for Bulk Structural Elucidation

X-ray Diffraction (XRD), particularly Powder X-ray Diffraction (PXRD), is the primary technique for determining the bulk crystallinity and structure of COFs. bohrium.comacs.org The diffraction patterns of pyrene-based COFs typically exhibit distinct peaks that correspond to specific crystal planes, such as the (100) and (001) planes, which indicate a high degree of long-range order. researchgate.net By comparing the experimental PXRD patterns with simulated patterns for different stacking models (e.g., eclipsed vs. staggered), the most likely crystal structure can be determined. researchgate.netrsc.org Pawley refinement of the XRD data is often used to determine the lattice parameters of the COF unit cell. researchgate.net However, analyzing XRD data for 2D COFs can be complex due to phenomena like stacking faults and layer slippage, which can significantly affect the diffraction patterns. acs.org

Functional Applications of Pyrene-2,7-diyldiboronic Acid-Based COFs

The inherent porosity and large surface area of pyrene-based COFs make them highly suitable for applications in gas storage and separation. rsc.org

Gas Adsorption and Separation Performance

COFs derived from Pyrene-2,7-diyldiboronic acid have demonstrated significant potential for carbon dioxide (CO₂) capture and separation. nih.gov The large π-conjugated system of the pyrene units enhances interactions with CO₂ molecules, which have a significant quadrupole moment. nih.gov The performance of these materials is rooted in their high porosity, large surface area, and the chemical nature of the framework. rsc.orgnih.gov

For example, a 3D pyrene-based COF (3D-Py-COF) was shown to have a high surface area and selective adsorption of CO₂ over nitrogen (N₂). nih.gov Similarly, other pyrene-based frameworks have been investigated for their CO₂ uptake capabilities, with studies showing that factors like pore structure and the presence of specific functional groups can enhance adsorption. nih.govnih.gov In some cases, the CO₂ working capacity of these frameworks is unaffected by humidity, a crucial advantage for capturing CO₂ from industrial flue gas. nih.gov

Below are tables summarizing the gas adsorption performance of representative pyrene-based and boronate-ester-linked COFs.

| Framework Name | CO₂ Uptake (cm³/g) | Pressure (bar) | Temperature (K) | Reference |

|---|---|---|---|---|

| 3D-Py-COF | Not specified, but selective over N₂ | - | - | nih.gov |

| Boron-phosphine COF (BP1) | 50 | 1 | 273 | nih.gov |

| Pyrene-based HOFs | Selective CO₂ adsorption in humid conditions | - | 298 | nih.gov |

| Gas | Uptake (cm³/g) | Pressure (bar) | Temperature (K) | Reference |

|---|---|---|---|---|

| Dihydrogen (H₂) | 100 | 1 | 77 | nih.gov |

| Methane (CH₄) | 20 | 1 | 273 | nih.gov |

Photocatalytic Activity and Mechanisms

The incorporation of pyrene units into COF structures results in materials with significant photocatalytic capabilities. The large, planar π-conjugated system of pyrene allows for broad absorption of visible light and promotes the efficient separation and migration of photogenerated electron-hole pairs, which is crucial for photocatalysis. nih.govnih.gov The photocatalytic mechanism in these COFs hinges on their ability to act as semiconductors. Upon light absorption, an electron is excited from the valence band to the conduction band, creating an electron-hole pair. The ordered structure and strong interlayer π-π interactions within pyrene-based COFs facilitate the transport of these charge carriers to the material's surface, where they can participate in redox reactions. nih.gov

Research has shown that pyrene-based COFs are effective in various photocatalytic applications, including hydrogen peroxide (H₂O₂) production and the degradation of pollutants. mdpi.com The strategy of creating donor-acceptor (D-A) type COFs, where pyrene can act as the electron donor, has been shown to narrow the bandgap and improve charge separation, thereby enhancing catalytic activity. nih.govnih.gov Furthermore, creating heterostructures, for example by integrating a pyrene-based COF with another semiconductor like molybdenum disulfide (MoS₂), can significantly boost performance by further facilitating the separation of charge carriers and providing active catalytic sites. nih.gov In one such noble-metal-free system, a MoS₂@TPPy-COF heterocomposite demonstrated a high hydrogen evolution rate of 12,874 μmol g⁻¹ over 10 hours. nih.gov

| Pyrene-Based COF System | Application | Key Performance Metric | Band Gap (eV) |

|---|---|---|---|

| MoS₂@TPPy-COF | H₂ Evolution | 12,874 μmol g⁻¹ in 10h | 1.98 |

| MoS₂@TPPy-COF | CO₂ Reduction to HCOOH | 966 μmol g⁻¹ in 3h | 1.98 |

| BTT-BTDDA-COF (D-A Type) | Arylboronic Acid to Phenol Conversion | High catalytic activity | Not Specified |

Semiconducting Properties and Charge Carrier Mobility

The charge transport in these materials can be further tuned by modifying the building blocks or the linkage chemistry. For instance, creating fully π-conjugated frameworks with stable linkages, such as pyrazine (B50134) connections, can lead to materials with enhanced charge transport properties. nih.gov Theoretical calculations and experimental measurements, such as flash photolysis time-resolved microwave conductivity (FP-TRMC), are used to assess the mobility of these materials. While record mobilities have been achieved in some COFs, reaching as high as 165 ± 10 cm² V⁻¹ s⁻¹, the mobility in many pyrene-based systems is an area of active research. rsc.org The development of synthetic methods that yield highly crystalline, large-domain COF thin films is a key strategy for maximizing their semiconducting performance for applications in plastic electronics and optoelectronic systems.

| Material Type | Reported Charge Carrier Mobility (cm² V⁻¹ s⁻¹) | Measurement Technique | Key Structural Feature |

|---|---|---|---|

| Porphyrin-based 2D COFs | 3.0 - 8.1 | FP-TRMC / TOF | Extended planar π-electron system |

| Pyrazine-linked 2D COFs | ~5 | Field-Effect Transistor | π-conjugated pyrazine linkages |

| TPB–TFB COF Thin Film | 165 ± 10 | Not Specified | High crystallinity |

| Pyrene-based columnar liquid crystals | Up to 10⁻³ | Current vs. Voltage | Well-defined intermolecular stacking |

Exploration in Electrochemical Biosensors

The unique properties of COFs made from pyrene-2,7-diyldiboronic acid position them as promising candidates for the development of electrochemical biosensors. The exploration in this area is driven by the combination of the pyrene unit's electrochemical activity and high surface area with the boronic acid's function as a molecular recognition element. Boronic acids are well-known for their ability to form stable, reversible covalent bonds with 1,2- or 1,3-diols, which are structural motifs present in many biologically significant molecules, including glucose and other saccharides.

While direct applications of a COF synthesized specifically from pyrene-2,7-diyldiboronic acid in a biosensor are still emerging, the foundational principles are well-established. The COF structure provides a stable and porous framework for electrode modification, increasing the number of available binding sites. The pyrene units can facilitate electron transfer, a key process in electrochemical sensing. Pyrene-appended boronic acid monomers have already been successfully used on graphene foam electrodes to create molecular sensors for lactate (B86563), demonstrating the viability of this chemical pairing for analyte detection. nih.gov In these sensor designs, the binding of the target analyte to the boronic acid group induces a measurable change in an electrochemical signal, such as capacitance or impedance. nih.gov The development of COF-based systems would build upon this by offering a more robust, ordered, and high-surface-area platform compared to self-assembled monolayers of monomers, potentially leading to sensors with enhanced sensitivity and selectivity.

| Sensing Component | Platform | Target Analyte | Sensing Principle |

|---|---|---|---|

| Pyrene-appended boronic acid (monomer) | Graphene Foam Electrode | Lactate | Change in interfacial capacitance upon binding |

| Diboronic acid anthracene (B1667546) derivative | Immobilized on Electrode | Glucose | Increased electron-transfer kinetics upon binding |

| General Boronic Acids | Various Electrochemical Surfaces | Diol-containing biomolecules (e.g., sugars) | Formation of cyclic complexes altering electrochemical signal |

| Pyrene-based COFs | Electrode Surface (Potential) | Biomolecules (e.g., glucose, dopamine) | Analyte recognition by boronic acid with signal transduction via COF |

Supramolecular Self Assembly of Pyrene 2,7 Diyldiboronic Acid Derivatives

Principles of Supramolecular Polymerization and Aggregation Pathways

Supramolecular polymerization is a process where monomeric units associate through reversible, non-covalent interactions to form polymer-like chains and networks. msu.edu Unlike conventional covalent polymerization, the assembly is governed by a delicate balance of forces, and the resulting structures are often in dynamic equilibrium with their constituent monomers. nih.gov For derivatives of pyrene-2,7-diyldiboronic acid, this process is driven by a combination of intermolecular forces that dictate the aggregation pathway.

The aggregation process can be influenced by factors such as solvent composition, temperature, and monomer concentration. bohrium.com The pathway of self-assembly can proceed under either thermodynamic or kinetic control. nih.gov

Thermodynamic Control: This leads to the most stable, lowest-energy structure. The process is reversible, allowing for error correction and the formation of highly ordered assemblies.

Kinetic Control: This can result in the formation of metastable, "kinetically trapped" configurations that may differ significantly from the thermodynamic product. nih.gov These states arise when the initial aggregation is rapid, preventing the molecules from rearranging into the most stable form. bohrium.com

Studies on similar pyrene-based systems, such as pyrene-substituted diamides (PDA), have shown that monomers can exist in "dormant" conformations at low concentrations and convert to "growable" forms as concentration increases, leading to oligomerization through various configurations. nih.govbohrium.com The aggregation of pyrene (B120774) itself can result in complex packing with both ordered and disordered arrangements, leading to the formation of dimers and other aggregates. nih.gov The specific pathway taken by pyrene-2,7-diyldiboronic acid derivatives determines the final morphology and properties of the resulting supramolecular material.

Formation of Organized Nanostructures, including Nanosheets, Nanotubes, and Vesicular Assemblies

The self-assembly of pyrene-2,7-diyldiboronic acid derivatives can lead to a diverse range of organized nanostructures. The final morphology is highly dependent on the molecular design of the derivative, particularly the nature of any peripheral functional groups, and the conditions under which assembly occurs.

Vesicular Assemblies: Amphiphilic pyrene-based phenylboronic acid derivatives have been shown to form vesicular self-assemblies in aqueous solutions. researchgate.net These hollow, spherical structures consist of a bilayer membrane, similar to liposomes. The formation of these vesicles is driven by the segregation of the hydrophobic pyrene core and hydrophilic boronic acid moieties. Transmission electron microscopy (TEM) and confocal microscopy have been used to confirm the formation of these vesicular structures. researchgate.net Similarly, other amphiphilic diboronic acids have demonstrated the ability to form vesicular aggregates through self-assembly in aqueous solutions. nih.gov

Nanotubes and Nanofibers: The strong tendency of the pyrene core to engage in π-stacking can promote one-dimensional growth, leading to the formation of nanofibers and nanotubes. mdpi.com In these structures, the pyrene units are typically aligned in a slipped manner. researchgate.net The self-assembly of dipeptides containing aromatic residues has also been shown to result in laminated nanofibers, highlighting the role of aromatic interactions in forming such structures. nih.gov The co-assembly of different pyrene derivatives can alter the morphology from spherical nanoparticles to three-dimensional network nanofibers. mdpi.com

Nanosheets: Two-dimensional growth can lead to the formation of nanosheets. This morphology requires strong, directional interactions that promote lateral assembly. The combination of π-π stacking of the pyrene cores and directional hydrogen bonding between the boronic acid groups can facilitate the formation of these extended planar structures.

The table below summarizes the types of nanostructures formed by pyrene-based boronic acid derivatives and the primary driving forces involved.

| Nanostructure | Primary Driving Forces | Key Molecular Feature |

| Vesicular Assemblies | Hydrophobic Interactions, Hydrogen Bonding | Amphiphilicity |

| Nanotubes/Nanofibers | π-π Stacking, Hydrogen Bonding | Strong Anisotropic π-stacking |

| Nanosheets | Directional Hydrogen Bonding, π-π Stacking | Planar Molecular Geometry |

Role of π-π Interactions and Hydrogen Bonding in Directed Self-Assembly

The directed self-assembly of pyrene-2,7-diyldiboronic acid derivatives into organized nanostructures is primarily governed by the interplay of π-π interactions and hydrogen bonding. mdpi.com These non-covalent forces provide the necessary directionality and stability for the formation of well-defined architectures. nih.gov

π-π Interactions: The large, electron-rich surface of the pyrene core is ideal for strong π-π stacking interactions. nih.govhku.hk These interactions cause the pyrene molecules to stack on top of one another, often in a co-facial or slipped-parallel arrangement. This stacking is a dominant force in the self-assembly process, driving the formation of ordered aggregates and contributing to the stability of the resulting nanostructures. nih.gov The characteristic excimer fluorescence of pyrene is a direct consequence of these interactions and is often used as a spectroscopic indicator of aggregation. mdpi.com The strength and geometry of these interactions can be tuned by modifying the pyrene core with different substituents. researchgate.net

Hydrogen Bonding: The boronic acid groups at the 2 and 7 positions of the pyrene core are capable of forming strong, directional hydrogen bonds. mdpi.com Boronic acids can form hydrogen-bonded dimers or more extended networks through the interaction of their -B(OH)₂ groups. msu.edu This interaction is highly directional and plays a crucial role in controlling the specific arrangement of molecules within the supramolecular assembly. nih.gov The formation of these hydrogen bonds, often in concert with π-π stacking, provides the necessary specificity to guide the assembly into distinct morphologies like fibers or sheets. mdpi.commdpi.com

The synergy between the shape- and direction-persistence of π-π stacking and the specificity of hydrogen bonding allows for precise control over the final supramolecular architecture. mdpi.com

Applications in Mimicking Artificial Light-Harvesting Complexes

The highly organized arrangement of chromophores within the nanostructures formed by pyrene-2,7-diyldiboronic acid derivatives makes them excellent candidates for the development of artificial light-harvesting systems. researchgate.net Natural photosynthetic systems rely on a precise spatial organization of pigments to capture light energy and transfer it efficiently to a reaction center. researchgate.net

The self-assembly of pyrene derivatives provides a bottom-up approach to mimic this process. researchgate.net The pyrene units act as antennas, absorbing light energy. Due to their close proximity and ordered arrangement within the nanostructure, this energy can be efficiently transferred between neighboring pyrene molecules via Förster Resonance Energy Transfer (FRET). researchgate.net

Key features of these systems include:

High Chromophore Density: Self-assembly allows for the dense packing of pyrene chromophores, enhancing light absorption.

Ordered Arrangement: The precise alignment of pyrene units, dictated by π-π stacking and hydrogen bonding, ensures efficient energy transfer pathways.

Energy Transfer Cascade: By incorporating different dyes (acceptors) into the self-assembled structure, a sequential energy transfer cascade can be established. researchgate.net The pyrene donors absorb high-energy photons and transfer the energy to acceptors that emit at longer wavelengths.

Optical and Photophysical Properties in Pyrene 2,7 Diyldiboronic Acid Systems

Intrinsic Photoluminescence of Pyrene-2,7-diyldiboronic Acid and its Derivatives

The substitution pattern on the pyrene (B120774) core significantly influences its electronic and photophysical properties. Unlike derivatives substituted at the 1-position, pyrene derivatives functionalized at the 2- and 7-positions exhibit distinct photophysical behaviors. This is largely due to the electronic structure of pyrene; a nodal plane passes through the 2- and 7-positions in the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). bohrium.com

Consequently, substituents at these positions have a less pronounced effect on the "pyrene-like" S2 ← S0 electronic transition, but a strong influence on the S1 ← S0 transition, which is considered "substituent-influenced". bohrium.com This leads to unique absorption and emission characteristics. For 2,7-disubstituted pyrenes, fluorescence quantum yields can be modest to high, with observed values ranging from 0.19 to 0.93. bohrium.com A notable feature of these derivatives is their long fluorescence lifetimes, which often exceed 16 nanoseconds and can be in the range of 50-80 ns. bohrium.com For instance, the related 4-(pyren-2-yl)butyric acid has a remarkably long fluorescence lifetime of 622 ns. bohrium.com The introduction of boronic acid groups at the 2,7-positions provides handles for further chemical modification while modulating these intrinsic photoluminescent properties.

Table 1: Photophysical Properties of Selected 2- and 2,7-Substituted Pyrene Derivatives

| Compound/Derivative | Excitation Maxima (nm) | Emission Maxima (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) |

|---|---|---|---|---|

| 2,7-disubstituted pyrenes (general) | Varies | Varies | 0.19 - 0.93 | > 16 (typically 50-80) |

Note: Data is based on a study of various 2- and 2,7-functionalized pyrene derivatives, highlighting general trends. bohrium.com

Fluorescence Modulation in Self-Assembled Structures and Framework Materials

Pyrene-2,7-diyldiboronic acid is a valuable building block for creating highly ordered, porous, and fluorescent materials such as Covalent Organic Frameworks (COFs). The rigid structure and defined geometry of the pyrene core, coupled with the directional bonding of the diboronic acid moieties, allow for the precise construction of extended crystalline networks. researchgate.net

Within these frameworks, the spatial arrangement of the pyrene units is critical to the material's fluorescent properties. When pyrene units are stacked in a face-to-face arrangement, they can form excimers upon photoexcitation, leading to a characteristic broad, red-shifted emission band. For example, TP-COF and PPy-COF, which contain stacked pyrene arrays, exhibit strong excimer emission at 474 nm and 484 nm, respectively. researchgate.net In contrast, if the pyrene units are isolated within the framework, as seen in the three-dimensional 3D-Py-COF, the material retains the characteristic monomer fluorescence of pyrene. This makes 3D-Py-COF the first example of a fluorescent 3D COF. researchgate.net The fluorescence of these materials can be modulated by guest molecules, making them suitable for sensing applications. For instance, the luminescence of pyrene-based COFs can be quenched by explosive compounds. researchgate.net

Similarly, coordination-driven self-assembly can produce metallacycles where the fluorescence of incorporated pyrene units is mutable and tunable. nih.gov The aggregation behavior of these supramolecular structures can be controlled, leading to changes in their emission properties. nih.gov

Mechanoluminescence and Vapochromic Phenomena in Pyrene Boronic Acid Systems

Certain pyrene boronic acid derivatives have been shown to exhibit fascinating mechano-responsive and vapochromic properties. Mechanoluminescence (ML) is the emission of light in response to a mechanical stimulus, while vapochromism is the change in color upon exposure to chemical vapors.

A notable example is a pyrene boronic acid cyclic ester (PPB) with a five-membered dioxaborolane ring. rsc.orgrsc.org In its crystalline state, this compound exhibits blue fluorescence. Upon mechanical shearing, such as grinding or scratching, the fluorescence color changes to green. This ML effect is reversible, and the material can self-recover its original blue emission state quickly at room temperature. rsc.orgrsc.org This behavior is attributed to a pressure-induced phase transition from a crystalline state to a more amorphous state, which facilitates the formation of pyrene excimers that emit at longer wavelengths (green). rsc.org

The same compound also displays vapochromic behavior. Exposure of the mechanically-sheared, green-emitting amorphous state to certain organic vapors, like those of dichloromethane, can accelerate the reversion to the blue-emitting crystalline state. rsc.orgrsc.org These properties are highly dependent on the molecular packing and solid-state plasticity of the material. A similar derivative with a six-membered ring (NPB) did not show these effects, highlighting the structural sensitivity of these phenomena. rsc.orgrsc.org

Table 2: Mechano- and Vapochromic Properties of a Pyrene Boronic Acid Cyclic Ester (PPB)

| State | Stimulus | Emission Color | Wavelength (nm) | Proposed Mechanism |

|---|---|---|---|---|

| Crystalline | None | Blue | ~450 | Monomer Emission |

| Amorphous | Grinding/Shearing | Green | ~490 | Excimer Formation |

Note: Data is derived from studies on a specific pyrene boronic acid cyclic ester. rsc.orgrsc.org

Development of Fluorescent Chemosensors and Biosensors

The ability of the boronic acid moiety to reversibly bind with cis-1,2- and 1,3-diols forms the basis for a wide range of fluorescent chemosensors and biosensors. nih.govmdpi.com The pyrene unit acts as a highly sensitive fluorophore whose emission can be modulated by binding events at the boronic acid sites.

Boronic acids are known electron-withdrawing groups that can quench the fluorescence of an adjacent fluorophore through a photoinduced electron transfer (PET) process. mdpi.com When the boronic acid binds to a diol-containing analyte, such as glucose or other saccharides, this PET process can be inhibited, leading to a "turn-on" fluorescence response. mdpi.comnih.gov This principle has been widely used to design modular sensors for carbohydrates. nih.govbath.ac.uk

Pyrene-based boronic acid sensors have also been developed for detecting other analytes. For example, pyrene-appended probes have demonstrated high selectivity for metal ions like Cu(II), Fe(II), and Fe(III) through mechanisms such as chelation-enhanced fluorescence (CHEF) or aggregation-induced emission enhancement (AIEE). rsc.orgscispace.commdpi.com A pyrene-based fluorescent sensor (PHP) showed a significant "turn-on" blue emission in the presence of Cu2+, with an association constant (Ka) of 1.0 × 104 M−1. rsc.org This sensor was also effective for detecting Cu2+ in living cells. rsc.org Another sensor, Py-BTZ, was developed for detecting Fe3+ and Fe2+ with detection limits of 2.61 μM and 2.06 μM, respectively. scispace.com

In the realm of biosensing, pyrene-appended pyridinium (B92312) boronic acid receptors have been immobilized on graphene foam electrodes to create molecular sensors for lactate (B86563). nih.gov The binding of lactate to the boronic acid receptor at an optimized pH leads to a significant change in the electrochemical capacitance, providing a novel, enzyme-free detection mechanism. nih.gov

Table 3: Performance of Selected Pyrene Boronic Acid-Based Chemosensors

| Sensor | Analyte | Detection Limit | Binding Constant (Ka) | Fluorescence Response |

|---|---|---|---|---|

| PHP | Cu2+ | Not specified | 1.0 × 104 M−1 | Turn-on |

| Py-BTZ | Fe3+ | 2.61 μM | Not specified | Turn-on |

| Py-BTZ | Fe2+ | 2.06 μM | Not specified | Turn-on |

Note: Data compiled from various studies on pyrene-based chemosensors. rsc.orgscispace.comnih.gov

Computational and Theoretical Investigations on Pyrene 2,7 Diyldiboronic Acid and Its Assemblies

Density Functional Theory (DFT) Studies of Electronic Structure, Reactivity, and Material Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, reactivity, and properties of molecules. For pyrene (B120774) and its derivatives, DFT calculations have been instrumental in understanding their fundamental characteristics.

Theoretical studies using DFT, particularly with functionals like B3LYP, have been employed to calculate the molecular structure parameters of pyrene and its derivatives. researchgate.net The B3LYP functional combined with a 6-31G(d, p) basis set, for instance, has been used to study the effects of substituents on the electronic and structural properties of the pyrene core. researchgate.net Such studies typically involve the calculation of optimized structures, total energies, electronic states, and energy gaps between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net

The electronic properties of pyrene derivatives are significantly influenced by the topology of the central π-electron system. nih.gov DFT calculations have shown that isomers of pyrene, such as azupyrene, can have substantially different electronic band gaps due to variations in their π-electron systems. nih.gov For pyrene itself, the calculated electronic band gap is around 3.83 eV. nih.gov The introduction of substituents, such as monochlorination, has been shown to alter the electronic properties and reactivity, with the B3LYP/6-311G** method being identified as suitable for predicting the heat of formation and optimized structures. scirp.org

Key parameters derived from DFT calculations that help in understanding the reactivity of these molecules include ionization potential, electron affinity, chemical potential, global hardness, and global electrophilicity index. researchgate.netscirp.org For example, the HOMO-LUMO energy gap is related to the chemical hardness of a molecule; a larger gap generally implies greater stability and lower reactivity. scirp.org DFT calculations for pyrene have yielded a HOMO-LUMO gap of approximately 3.84 eV, which is in excellent agreement with experimental values. scirp.org

Below is a table summarizing key electronic properties of pyrene calculated using DFT, which serves as a baseline for understanding the properties of its derivatives like Pyrene-2,7-diyldiboronic acid.

| Property | Calculated Value (Pyrene) | Significance |

| HOMO-LUMO Gap (ΔE) | 3.84 eV scirp.org | Indicates chemical reactivity and stability. scirp.org |

| Ionization Potential | Varies with method | Energy required to remove an electron. |

| Electron Affinity | Varies with method | Energy released when an electron is added. |

| Chemical Hardness (η) | ~0.0705 a.u. researchgate.net | Resistance to change in electron distribution. scirp.org |

| Electronic Chemical Potential (μ) | ~0.1345 a.u. researchgate.net | Relates to the electronegativity of the molecule. scirp.org |

Grand Canonical Monte Carlo (GCMC) Simulations for Adsorption Phenomena in Pyrene-2,7-diyldiboronic Acid-COFs

Grand Canonical Monte Carlo (GCMC) simulations are a statistical method used to study the adsorption of gases in porous materials. In the context of Covalent Organic Frameworks (COFs) constructed from Pyrene-2,7-diyldiboronic acid, GCMC simulations are invaluable for predicting their performance in applications like gas storage and separation.

The GCMC method simulates a system at a constant volume, temperature, and chemical potential of the adsorbate molecules. ed.ac.uk This allows for the determination of adsorption isotherms, which relate the amount of adsorbed gas to the pressure at a constant temperature. The simulations model the interactions between the gas molecules and the framework atoms, which are typically described by force fields. chemrxiv.org

For pyrene-based porous materials, such as MOFs and COFs, the extensive π-aromatic system of the pyrene core can act as a preferential binding site for polarizable molecules like CO₂. nih.gov GCMC simulations can elucidate the role of the pore structure, topology, and the nature of the organic linker in the adsorption process. nih.gov In pyrene-based MOFs, for instance, the presence of open metal sites, in addition to the pyrene linkers, can significantly enhance gas adsorption. rsc.org

The reliability of GCMC simulations depends on the accuracy of the force field parameters used to describe the interactions between the adsorbate and the adsorbent. bath.ac.uk For complex systems, these parameters can be derived from high-level quantum chemical calculations. The combination of GCMC with other computational methods, such as molecular dynamics, can also provide insights into the flexibility of the framework during gas adsorption. chemrxiv.org

A typical GCMC simulation involves a series of random moves, including the insertion, deletion, and translation/rotation of gas molecules within the framework. ed.ac.uk The acceptance of these moves is determined by the change in energy and the chemical potential, ensuring that the system reaches thermodynamic equilibrium. From these simulations, one can obtain crucial information such as:

Adsorption Isotherms: Predicting the uptake capacity of gases like H₂, CO₂, and CH₄ at different pressures.

Selectivity: Evaluating the preferential adsorption of one gas over another in a mixture, which is critical for gas separation applications.

Heats of Adsorption: Calculating the enthalpy change upon adsorption, which provides information about the strength of the interaction between the gas molecules and the framework.

Molecular Dynamics and Simulation of Self-Assembly Processes and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique is particularly useful for investigating the self-assembly processes of molecules like Pyrene-2,7-diyldiboronic acid and understanding the nature of the intermolecular interactions that govern the formation of larger structures.

MD simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that describes how the positions and velocities of the particles evolve over time. nih.gov This allows for the exploration of dynamic processes such as the aggregation of molecules from a solution to form ordered structures. The interactions between atoms are typically described by a force field, which is a set of potential energy functions.

For aromatic molecules like pyrene, non-covalent interactions, particularly π-π stacking, play a crucial role in their self-assembly. researchgate.netchemrxiv.org MD simulations can provide detailed insights into the geometry and energetics of these interactions. For instance, studies on pyrene dimers have identified different stable conformations and quantified the strength of their interaction. researchgate.netchemrxiv.org The oxidation of the pyrene core has been shown to lead to stronger intermolecular interactions. researchgate.netchemrxiv.org

In the context of Pyrene-2,7-diyldiboronic acid, MD simulations can be used to study:

Dimerization and Aggregation: Simulating the initial steps of self-assembly by observing how individual molecules come together in a solvent.

Solvent Effects: Understanding the role of the solvent in mediating the intermolecular interactions and influencing the final assembled structure.

Thermodynamics of Self-Assembly: Calculating the free energy changes associated with the formation of dimers and larger aggregates, which can provide information about the stability of these structures.

Coarse-grained MD simulations, where groups of atoms are represented as single beads, can be employed to study self-assembly on larger length and time scales. nih.gov This approach allows for the investigation of the formation of complex morphologies, such as those found in liquid crystalline phases. rsc.org

The insights gained from MD simulations are crucial for understanding how the molecular structure of Pyrene-2,7-diyldiboronic acid dictates its self-assembly behavior and the properties of the resulting materials.

Predictive Modeling for Rational Material Design and Functional Optimization

Predictive modeling encompasses a range of computational techniques aimed at forecasting the properties of new materials before they are synthesized. This approach is central to the rational design and functional optimization of materials based on Pyrene-2,7-diyldiboronic acid.

By leveraging computational chemistry and machine learning, it is possible to establish structure-property relationships that can guide the design of materials with desired characteristics. For pyrene-based materials, this could involve tailoring their electronic, optical, or porous properties for specific applications.

A key aspect of predictive modeling is the use of quantum chemical calculations, such as DFT, to predict the properties of hypothetical molecules. For example, a quantum chemical framework has been used to design nitrogen/boron-doped derivatives of pyrene and phenalene (B1197917) to tune their nonlinear optical (NLO) properties. nih.gov Such studies can systematically investigate the impact of structural modifications on the desired property, providing a roadmap for synthetic chemists. nih.gov

The rational design of pyrene-based luminescent porous supramolecular frameworks has also been demonstrated. rsc.org By modulating the spatial arrangement of pyrene-based linkers through coordination with metal ions, it is possible to control the emission properties of the resulting material. rsc.org Computational modeling can play a role in predicting the structure and photophysical properties of these frameworks.

Furthermore, computational design can be used to tune the electronic structure of pyrene-based COFs to enhance their performance in applications such as photocatalysis. acs.org By strategically substituting atoms within the framework, the electronic configuration can be modulated to optimize light harvesting, charge separation, and surface catalysis. acs.org

The development of hybrid methodologies that combine machine learning with expert knowledge is also a promising avenue for improving the predictive modeling of material properties. laccei.org Such approaches can lead to more robust and reliable models for designing new materials, saving time and resources in the experimental discovery process. laccei.org

In essence, predictive modeling provides a powerful toolkit for the in-silico design of functional materials based on Pyrene-2,7-diyldiboronic acid, accelerating the development of new technologies.

Future Perspectives and Emerging Research Directions

Addressing Current Limitations in Synthesis and Scalability

The widespread application of Pyrene-2,7-diyldiboronic acid is fundamentally constrained by challenges in its synthesis. Historically, functionalization at the 2- and 7-positions of pyrene (B120774) has been notoriously difficult. Standard electrophilic aromatic substitution reactions preferentially occur at the 1-, 3-, 6-, and 8-positions, which are electronically more reactive. nih.gov Early methods to achieve 2,7-substitution were often multi-step, low-yielding, and produced isomeric mixtures that were difficult to purify, thereby hindering research and development. nih.gov

A significant breakthrough was the development of iridium-catalyzed direct C-H borylation, which offers a highly regioselective and efficient route to 2,7-bis(Bpin)pyrene, the direct boronate ester precursor to Pyrene-2,7-diyldiboronic acid. researchgate.netnih.gov Despite its elegance and effectiveness on a lab scale, this method faces considerable hurdles for industrial scalability. Key limitations include:

Catalyst Cost: Iridium is a precious metal, and the cost of the catalyst can be prohibitive for large-scale production.

Precursor Synthesis: Some alternative routes to 2,7-disubstituted pyrenes rely on 4,5,9,10-tetrahydropyrene (B1329359) as a starting material, the synthesis of which requires expensive catalysts (e.g., palladium) and specialized high-pressure equipment. nih.gov

Process Optimization: While high-throughput screening platforms are being developed to optimize C–H borylation reactions, translating these findings into robust, cost-effective industrial processes remains a significant challenge. nih.govchemrxiv.org

Future research will likely focus on developing more economical and sustainable synthetic pathways. This could involve exploring catalysts based on more abundant, earth-abundant metals or developing catalyst-free methods. Furthermore, optimizing reaction conditions to reduce catalyst loading and improve turnover numbers will be critical for making Pyrene-2,7-diyldiboronic acid and its derivatives commercially viable.

Table 1: Comparison of Synthetic Approaches for 2,7-Functionalization of Pyrene

| Method | Description | Advantages | Limitations & Scalability Challenges |

| Classical Electrophilic Substitution | Multi-step process often starting with a modified pyrene core (e.g., tetrahydropyrene) followed by bromination and conversion to the boronic acid. nih.gov | Utilizes more traditional organic chemistry techniques. | Low regioselectivity, often produces isomeric mixtures requiring difficult purification, low overall yields, expensive precursors. nih.gov |

| Iridium-Catalyzed C-H Borylation | Direct, one-pot reaction that selectively functionalizes the C-H bonds at the 2- and 7-positions of pyrene with a boronate ester. nih.gov | High regioselectivity, efficient on a laboratory scale, provides direct access to the desired substitution pattern. researchgate.net | High cost of the iridium catalyst, potential need for specialized ligands, challenges in purification and scaling up for industrial production. nih.govnih.gov |

Novel Linkage Chemistries and Hybrid Material Development Utilizing Pyrene-2,7-diyldiboronic Acid

Pyrene-2,7-diyldiboronic acid is a versatile precursor for creating a variety of advanced materials through different linkage chemistries. While Suzuki cross-coupling is a conventional route for synthesizing 2,7-linked conjugated polymers for electronics, emerging research is heavily focused on dynamic covalent chemistry. acs.orgacs.org

The boronic acid groups can undergo reversible condensation reactions with diols (especially catechols) to form boronate esters. encyclopedia.pub This linkage is the foundation for a class of Covalent Organic Frameworks (COFs), which are crystalline, porous polymers with highly ordered structures. rsc.orgrsc.org The first luminescent COF was synthesized via the solvothermal condensation of Pyrene-2,7-diyldiboronic acid and 2,3,6,7,10,11-hexahydroxytriphenylene (B153668). encyclopedia.pubmdpi.com

The dynamic nature of the boronate ester bond, which can be reversibly formed and broken under equilibrium control (e.g., by changes in pH), opens avenues for creating "smart" materials. nih.govrsc.orgrsc.org These materials could be designed to respond to environmental stimuli, leading to applications in chemical sensing, controlled release systems, and self-healing materials. nih.gov

Future directions in this area include:

Heterogeneous COFs: Synthesizing COFs that incorporate Pyrene-2,7-diyldiboronic acid along with other linkers to create heterogeneous pore environments and finely tune the material's electronic and physical properties. mdpi.com

Hybrid Materials: Integrating pyrene-based COFs or polymers with inorganic nanomaterials, such as carbon nanotubes or metal oxides. Such hybrids can synergize the properties of both components, for example, by improving the low intrinsic conductivity of COFs for energy storage applications. catrin.com

Exploring New Dynamic Linkages: Investigating other reversible reactions involving boronic acids to create novel dynamic polymers and networks with unique topologies and functionalities.

Advanced Applications in Optoelectronics, Energy Storage, and Catalysis

The materials derived from Pyrene-2,7-diyldiboronic acid exhibit properties that make them highly promising for several advanced technological applications.

Optoelectronics: The 2,7-linkage in conjugated polymers creates electronically decoupled pyrene subunits, which is advantageous for achieving stable blue emission in Organic Light-Emitting Diodes (OLEDs). acs.orgacs.org The unique substitution pattern helps prevent the formation of excimers (excited-state dimers) that can cause an undesirable red-shift in the emission color, a common problem in pyrene-based materials. acs.org Future work will focus on tuning the molecular structure of these polymers to enhance quantum efficiency, charge mobility, and device lifetime for commercial display and lighting technologies. mdpi.com

Energy Storage: COFs synthesized from Pyrene-2,7-diyldiboronic acid offer a unique combination of high surface area, permanent porosity, and redox activity, making them attractive candidates for electrode materials in batteries and supercapacitors. rsc.orgcatrin.com The porous structure facilitates rapid ion transport, while the pyrene unit can store charge. Key challenges being addressed are the inherently poor electrical conductivity of most COFs and maintaining structural integrity during repeated charge-discharge cycles. catrin.com Research is focused on creating COF-nanocarbon composites and designing COFs with specific redox-active sites to boost performance. nih.govresearchgate.net

Catalysis: The porous and chemically tunable nature of pyrene-based COFs makes them excellent platforms for catalysis. The high surface area allows for a dense distribution of active sites. Pyrene-containing COFs have demonstrated significant potential in photocatalysis, including for the production of hydrogen peroxide and the photocatalytic oxidation of pollutants like nitrogen oxides (NO). nih.govworktribe.com Future research aims to precisely engineer the pore environment and electronic structure of these COFs to improve catalytic efficiency, selectivity, and stability for sustainable chemical production and environmental remediation. worktribe.com

Table 2: Emerging Applications of Materials Derived from Pyrene-2,7-diyldiboronic Acid

| Application Area | Material Type | Key Property & Function | Research Goal |

| Optoelectronics | 2,7-Linked Conjugated Polymers | Electronically decoupled pyrene units prevent excimer formation, leading to stable blue fluorescence. acs.orgacs.org | High-efficiency, long-lasting blue OLEDs for displays and solid-state lighting. |

| Energy Storage | Covalent Organic Frameworks (COFs) | High surface area and ordered pores for ion transport; pyrene units act as redox-active sites. rsc.orgcatrin.com | Development of lightweight, sustainable, and high-performance electrodes for next-generation batteries and supercapacitors. |

| Photocatalysis | Covalent Organic Frameworks (COFs) | Efficient light absorption by pyrene units and large surface area for active site distribution. nih.govworktribe.com | Visible-light-driven production of solar fuels (H₂, H₂O₂) and degradation of environmental pollutants. nih.govworktribe.com |

Interdisciplinary Impact and Translational Research Opportunities

The development of materials from Pyrene-2,7-diyldiboronic acid sits (B43327) at the intersection of organic synthesis, materials science, physics, and engineering. The unique properties of these materials create significant opportunities for translational research, moving discoveries from the laboratory to real-world applications.

A major hurdle for translation is the synthesis and scalability gap. nih.gov However, the potential rewards are substantial. For instance, efficient blue-emitting polymers derived from this compound could have a major impact on the multi-billion dollar display industry. acs.org Similarly, high-performance COFs could contribute to solving critical challenges in sustainable energy storage and chemical manufacturing. catrin.com

The path forward requires an interdisciplinary approach. Organic chemists must develop more efficient and scalable syntheses. Materials scientists need to master the processing of these materials into well-defined thin films and composites for device fabrication. Physicists and engineers are essential for characterizing the material properties and integrating them into functional devices like OLEDs, batteries, and catalytic reactors.

Furthermore, the principles of dynamic covalent chemistry being explored with Pyrene-2,7-diyldiboronic acid could have a broader impact. rsc.org The ability to create robust yet adaptable and recyclable polymer networks is a key goal of sustainable chemistry. The insights gained from studying pyrene-based COFs could inform the design of a new generation of recyclable thermosets (vitrimers) and responsive materials for fields as diverse as medicine (drug delivery) and robotics (soft actuators). nih.gov Bridging the gap between the lab-scale potential of Pyrene-2,7-diyldiboronic acid and its practical application will require concerted, collaborative efforts across scientific and engineering disciplines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.